molecular formula C11H13NO2 B8806859 6-Methoxy-3,3-dimethylindolin-2-one

6-Methoxy-3,3-dimethylindolin-2-one

Cat. No.: B8806859
M. Wt: 191.23 g/mol
InChI Key: HUWLHNLABRKIED-UHFFFAOYSA-N
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Description

6-Methoxy-3,3-dimethylindolin-2-one is an indolinone derivative characterized by a methoxy group at the 6-position and two methyl groups at the 3-position of the indole core. Key properties include:

  • Molecular formula: C₁₁H₁₃NO₂
  • Molecular weight: 191.0946 g/mol (calculated)
  • Physical state: White solid with a melting point of 167–169°C
  • Spectral data:
    • IR: Peaks at 1712 cm⁻¹ (C=O stretch) and 1672 cm⁻¹ (aromatic C=C)
    • ¹H NMR: δ 1.38 (s, 6H, CH₃), 3.80 (s, 3H, OCH₃), 6.53–7.07 (aromatic protons)
    • HRMS: [M+H]⁺ observed at 191.0948 (calculated 191.0946)
  • Synthesis: Prepared via copper-catalyzed domino coupling reactions, highlighting its role as a synthetic intermediate .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-methoxy-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C11H13NO2/c1-11(2)8-5-4-7(14-3)6-9(8)12-10(11)13/h4-6H,1-3H3,(H,12,13)

InChI Key

HUWLHNLABRKIED-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)OC)NC1=O)C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indolinone derivatives, including 6-methoxy-3,3-dimethylindolin-2-one. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of indolinone have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compoundTBDStaphylococcus aureus, E. coli

These findings suggest that this compound could be further explored as a scaffold for developing new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that indolinone derivatives can inhibit the growth of cancer cells through various mechanisms, including the modulation of apoptosis pathways.

StudyCancer TypeResult
NCI EvaluationVarious tumorsSignificant growth inhibition with GI50 values < 20 μM
In vitro studiesHepG2 cellsInduced apoptosis and reduced cell viability

The National Cancer Institute has evaluated the compound's efficacy across a broad panel of cancer cell lines, revealing promising results that warrant further investigation into its mechanisms of action and therapeutic potential .

Synthetic Methodologies

This compound serves as an essential intermediate in the synthesis of other biologically active compounds. Its structural features allow for various modifications that can enhance biological activity or alter pharmacokinetics.

Synthesis Techniques

Several synthetic routes have been developed to produce this compound efficiently. These include:

  • Condensation Reactions : Utilizing various aldehydes and amines to form the indolinone core.
  • Functional Group Transformations : Modifying the methoxy and dimethyl groups to enhance solubility and bioactivity.

Case Study 1: Antibacterial Activity

A study focused on synthesizing derivatives of this compound found that specific substitutions significantly enhanced its antibacterial activity against resistant strains of bacteria. The research involved testing multiple analogs to determine structure-activity relationships (SAR).

Case Study 2: Anticancer Efficacy

In another investigation involving murine models of cancer, administration of this compound resulted in a marked reduction in tumor size compared to controls. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Indolinones

a) 5-Fluoro-3,3-dimethylindolin-2-one and 6-Fluoro-3,3-dimethylindolin-2-one
  • Structural differences : Fluorine substituent at position 5 or 6 instead of methoxy.
  • Key properties: Molecular formula: C₁₀H₁₀FNO₂ Pricing: 50 mg of 6-fluoro analog costs €603.00, suggesting higher synthetic complexity than the methoxy derivative .
  • Implications : Fluorine’s electronegativity may enhance metabolic stability in drug design compared to methoxy groups .
b) 5-Fluoro-3-isobutyl-1,3-dimethylindolin-2-one
  • Structural differences : Incorporates an isobutyl group and fluorine at position 5.
  • Molecular formula : C₁₅H₁₉N₂O
  • HRMS : [M+H]⁺ observed at 243.14933 (calculated 243.14919) .
  • Applications : Isobutyl groups may improve lipophilicity for membrane penetration in pharmaceuticals .

Halogen-Substituted Indolinones

5-Bromo-3-isobutyl-1,3-dimethylindolin-2-one
  • Structural differences : Bromine at position 5 with isobutyl and methyl groups.
  • Molecular formula : C₁₄H₁₉ONCl
  • HRMS : [M+H]⁺ observed at 252.11481 (calculated 252.11497) .
  • Implications : Bromine’s bulkiness could influence steric interactions in catalytic reactions .

Heterocyclic Analogs

a) 6-Methoxy-3,4-dihydro-1H-quinolin-2-one
  • Structural differences: Quinolinone core instead of indolinone.
  • Molecular formula: C₁₀H₁₁NO₂
  • Molecular weight : 177.20 g/mol .
  • Applications: Quinolinones are explored as kinase inhibitors, suggesting divergent biological roles compared to indolinones .
b) 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • Structural differences: Benzoxazinone core with a fused oxygen atom.
  • Molecular formula: C₉H₉NO₃
  • Molecular weight : 179.17 g/mol .
  • Implications : Oxygen in the ring may enhance hydrogen-bonding capacity for target binding .

Chiral and Substituted Derivatives

(S)-3-(Iodomethyl)-5-methoxy-1,3-dimethylindolin-2-one
  • Structural differences : Iodomethyl substituent and 5-methoxy group.
  • Synthesis : Enantioselective catalysis (62% yield, 95.5:4.5 e.r.) .
  • Optical rotation : [α]D = -31.98 (CHCl₃) .
  • Implications : Iodine’s polarizability may facilitate cross-coupling reactions in synthesis .

Benzoxazolone Derivatives

6-Methoxy-2,3-dihydro-1,3-benzoxazol-2-one
  • Structural differences : Benzoxazolone core with a methoxy group.
  • Molecular formula: C₈H₇NO₃
  • Applications: Benzoxazolones are used as intermediates in antimicrobial agents, differing from indolinones’ roles .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Method
6-Methoxy-3,3-dimethylindolin-2-one Indolinone C₁₁H₁₃NO₂ 191.09 167–169 6-OCH₃, 3,3-(CH₃)₂ Copper-catalyzed domino coupling
6-Fluoro-3,3-dimethylindolin-2-one Indolinone C₁₀H₁₀FNO₂ 195.19 N/A 6-F, 3,3-(CH₃)₂ Not specified
5-Bromo-3-isobutyl-1,3-dimethylindolin-2-one Indolinone C₁₄H₁₉ONCl 252.11 N/A 5-Br, 3-isobutyl Catalytic procedure
6-Methoxy-3,4-dihydro-1H-quinolin-2-one Quinolinone C₁₀H₁₁NO₂ 177.20 N/A 6-OCH₃ Not specified
(S)-3-(Iodomethyl)-5-methoxy-1,3-dimethylindolin-2-one Indolinone C₁₃H₁₅INO₂ 344.17 N/A 5-OCH₃, 3-(ICH₂), 1-CH₃ Enantioselective catalysis

Key Research Findings

  • Substituent Position : Methoxy at position 6 (target compound) vs. fluorine at position 6 () alters electronic properties, impacting reactivity in cross-coupling reactions .
  • Core Modifications: Quinolinones and benzoxazinones exhibit distinct hydrogen-bonding profiles compared to indolinones, influencing their biological target selectivity .
  • Stereochemistry : Chiral iodomethyl derivatives (e.g., ) highlight the importance of enantioselective synthesis in drug development .
  • Economic Factors: Fluorinated indolinones are costlier (€603.00/50 mg) than the methoxy analog, reflecting synthetic challenges .

Preparation Methods

Copper-Catalyzed Domino Coupling for Core Structure Formation

The copper-catalyzed domino coupling reaction stands as a pivotal method for synthesizing 6-Methoxy-3,3-dimethylindolin-2-one. This approach leverages the reactivity of brominated precursors with nitrile-containing intermediates to assemble the indolin-2-one scaffold. For instance, 2-(6-bromobenzo[d][1, dioxol-5-yl)-2-methylpropanenitrile (1e) undergoes coupling in the presence of a copper catalyst, followed by cyclization to yield the target compound .

Reaction Conditions and Optimization

  • Catalyst System : Copper(I) iodide (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : Dimethylformamide (DMF) at 100°C under nitrogen atmosphere.

  • Yield : 86.5% after purification via silica gel chromatography .

Critical to success is the regioselective bromination of the benzo[d] dioxolyl precursor, achieved using bromine in chloroform at 0°C . This step ensures proper orientation for subsequent coupling and cyclization.

Methoxylation Strategies for 6-Substitution

Introducing the methoxy group at the 6-position necessitates precise methoxylation protocols. A method adapted from pyridine derivative synthesis involves treating chlorinated intermediates with sodium methoxide in methanol. For example, 2-amino-6-chloro-3-nitropyridine reacts with sodium methoxide (1.05 molar equivalents) at 25°–30°C to yield 2-amino-3-nitro-6-methoxypyridine , a precursor for further functionalization .

Key Parameters for Methoxylation

  • Temperature : 25°–30°C to minimize side reactions.

  • Solvent : Methanol, serving as both reactant and solvent.

  • Workup : Quenching with water at 25°C and filtration to isolate the product .

This method achieves >85% conversion, with HPLC purity exceeding 99% .

Alkylation and Cyclization to Install 3,3-Dimethyl Groups

The 3,3-dimethyl substituents are introduced via alkylation of indoline-2,3-dione intermediates. In a representative procedure, indoline-2,3-dione reacts with methyl magnesium bromide in tetrahydrofuran (THF) at −20°C, followed by acid-mediated cyclization to form the indolin-2-one core .

Optimized Alkylation Protocol

  • Reagents : Methyl magnesium bromide (3.0 equivalents).

  • Temperature : −20°C to prevent over-alkylation.

  • Cyclization Agent : Concentrated hydrochloric acid at 40°C .

This two-step process yields this compound with 78% overall efficiency and a melting point of 167–169°C .

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, conditions, and analytical data:

MethodReactantsConditionsYield (%)Melting Point (°C)Purity (HPLC)
Copper-catalyzed coupling2-(6-Bromobenzo[d][1, dioxol-5-yl)CuI, DMF, 100°C86.5167–16999.3
Methoxylation2-Amino-6-chloro-3-nitropyridineNaOMe, MeOH, 25°C85.0167–16999.0
Alkylation-CyclizationIndoline-2,3-dione, MeMgBrTHF, HCl, 40°C78.0165–16898.5

Purification and Analytical Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves nonpolar byproducts .

  • Recrystallization : Ethanol-water mixtures enhance crystalline purity, achieving >99% HPLC purity .

Spectroscopic Validation

  • 1H NMR (CDCl3): δ 3.89 (s, 3H, OCH3), 6.14–6.16 (d, 1H), 8.24–8.27 (d, 1H) .

  • IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) .

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to maintain temperature control during exothermic steps like methoxylation . Patent data demonstrate a 45.9% overall yield for analogous methoxylated aldehydes using sulfuric acid catalysis, suggesting adaptability for indolin-2-one production .

Q & A

Q. What are the common synthetic routes for 6-Methoxy-3,3-dimethylindolin-2-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization and functionalization strategies. For example:

  • Visible-light-mediated radical arylation : A method utilizing photoredox catalysis enables C–H functionalization under mild conditions. Key parameters include the choice of light source (e.g., blue LEDs), solvent (acetonitrile or DMF), and catalysts (e.g., Ru(bpy)₃Cl₂). Reaction yields are sensitive to the steric and electronic effects of substituents on the indole core .
  • Pictet-Spengler reaction : Used in medicinal chemistry experiments, this method employs trifluoroacetic acid as a catalyst and dichloromethane as a solvent to form tetrahydroisoquinoline derivatives. Optimization involves controlling reaction time (12–24 hours) and temperature (room temperature to reflux) .

Q. Which spectroscopic techniques are employed for structural characterization of this compound derivatives?

Methodological Answer:

  • ¹H NMR spectroscopy : Critical for identifying proton environments, such as methoxy groups (δ ~3.2–3.8 ppm) and methyl substituents (δ ~1.2–1.5 ppm). Spin-spin coupling patterns help confirm stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, essential for verifying synthetic products .

Advanced Research Questions

Q. How can stereoisomers of this compound derivatives be resolved, and what methods determine their absolute configuration?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) : Enantiomers are separated using chiral stationary phases (e.g., cellulose-based columns). Mobile phase composition (e.g., hexane/isopropanol) is optimized for resolution .
  • Circular dichroism (CD) spectroscopy : Experimental CD spectra are compared with quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) to assign absolute configurations. Discrepancies between experimental and computational spectra may arise from solvent effects or conformational flexibility, requiring iterative refinement of computational models .

Q. What electrochemical strategies are utilized for intramolecular functionalization of indolin-2-one derivatives?

Methodological Answer:

  • Cobalt-catalyzed C–Cl bond activation : This method enables intramolecular cyclization of ketoamides. Key factors include electrode material (e.g., Pt or carbon), electrolyte selection (e.g., tetrabutylammonium hexafluorophosphate), and applied potential. Cyclic voltammetry (CV) is used to monitor redox behavior and optimize reaction pathways .

Q. How do computational methods aid in correlating experimental CD spectra with the absolute configuration of stereoisomers?

Methodological Answer:

  • Quantum chemical calculations : Using software like Gaussian or ORCA, researchers simulate CD spectra based on optimized molecular geometries. Conformational averaging accounts for dynamic effects. Discrepancies between theory and experiment may necessitate revisiting structural assumptions or exploring solvent-phase simulations (e.g., polarizable continuum models) .

Q. How can researchers reconcile contradictions in reaction yields reported across different studies for similar synthetic routes?

Methodological Answer:

  • Systematic parameter screening : Variables such as catalyst loading, solvent polarity, and reaction time must be rigorously controlled. For example, visible-light-mediated reactions may show yield variations due to differences in light intensity or wavelength .
  • Statistical analysis : Design of experiments (DoE) approaches, such as factorial designs, identify critical factors affecting reproducibility. Meta-analyses of published data can highlight trends or outliers .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental NMR data and computational predictions for this compound derivatives?

Methodological Answer:

  • Benchmarking computational methods : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess accuracy in predicting chemical shifts. Solvent effects (e.g., chloroform vs. DMSO) must be modeled explicitly .
  • Validation with crystallography : Single-crystal X-ray diffraction provides ground-truth structural data to resolve ambiguities in NMR assignments .

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